2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone
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Overview
Description
2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone is a complex organic compound with the molecular formula C17H12O4 and a molecular weight of 280.27 g/mol. This compound belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route includes the condensation of 2-furylcarboxaldehyde with 3-methyl-1,4-naphthoquinone in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted naphthoquinones with different functional groups.
Scientific Research Applications
2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone is similar to other naphthoquinones such as menadione and lapachol. it has unique structural features and biological activities that distinguish it from these compounds. The presence of the 2-furyl group and the methylation at the 3-position contribute to its distinct properties.
Comparison with Similar Compounds
Menadione
Lapachol
Vitamin K3
Plumbagin
This comprehensive overview provides a detailed understanding of 2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(furan-2-yl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-13(9-14(18)15-7-4-8-21-15)17(20)12-6-3-2-5-11(12)16(10)19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWRJTMNOXSEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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